molecular formula C17H14O5 B3055045 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one CAS No. 62845-05-0

5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one

Cat. No.: B3055045
CAS No.: 62845-05-0
M. Wt: 298.29 g/mol
InChI Key: PMZQAGVKVKZKQB-UHFFFAOYSA-N
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

The compound 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one, isolated from Belamcanda chinensis, has been reported to possess antimicrobiotic and anti-inflammatory effects. Its structure is characterized by a chromen-4-one system and a benzene ring, which are inclined at a specific angle. The molecule is linked by inter- and intramolecular hydrogen bonds, which may contribute to its biological activity (Liu, Ma, Gao, & Wu, 2008).

Herbicidal, Antifungal, and Antibacterial Activities

Metabolites from the endophytic fungus Nodulisporium sp. have been studied for their biological activities. Among these metabolites, compounds structurally related to this compound exhibit herbicidal, antifungal, and antibacterial properties. These findings suggest a potential application of these compounds in agricultural and pharmaceutical industries (Dai et al., 2006).

Photophysical and Photoelectric Properties

A study on the photophysical properties of similar compounds has demonstrated their potential use in dye-sensitized solar cells. These compounds show capabilities in light capturing and electron injection, which are essential for efficient solar energy conversion. This application is particularly relevant in the development of renewable energy technologies (Gad, Kamar, & Mousa, 2020).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve the extraction from natural sources such as red clover or soybeans, followed by purification processes like crystallization or chromatography . Advanced techniques like supercritical fluid extraction can also be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions include

Properties

IUPAC Name

5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-9-15(10-3-5-12(21-2)6-4-10)17(20)16-13(19)7-11(18)8-14(16)22-9/h3-8,18-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZQAGVKVKZKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419918
Record name 5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62845-05-0
Record name 5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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